Cas no 1344378-66-0 (4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine)

4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine 化学的及び物理的性質
名前と識別子
-
- CS-0246936
- 4-but-3-ynyl-1,2,2-trimethylpiperazine
- 1344378-66-0
- 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine
- EN300-3482502
- AKOS012968605
- Piperazine, 4-(3-butyn-1-yl)-1,2,2-trimethyl-
- 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine
-
- MDL: MFCD18851415
- インチ: 1S/C11H20N2/c1-5-6-7-13-9-8-12(4)11(2,3)10-13/h1H,6-10H2,2-4H3
- InChIKey: MAKGQNILNZAINL-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCN(CCC#C)CC1(C)C
計算された属性
- せいみつぶんしりょう: 180.162648646g/mol
- どういたいしつりょう: 180.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 6.5Ų
じっけんとくせい
- 密度みつど: 0.895±0.06 g/cm3(Predicted)
- ふってん: 235.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 8.56±0.10(Predicted)
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3482502-10.0g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91.0% | 10.0g |
$5221.0 | 2025-03-18 | |
Enamine | EN300-3482502-0.25g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91.0% | 0.25g |
$601.0 | 2025-03-18 | |
Enamine | EN300-3482502-5.0g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91.0% | 5.0g |
$3520.0 | 2025-03-18 | |
1PlusChem | 1P028G1J-5g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91% | 5g |
$4413.00 | 2023-12-22 | |
Enamine | EN300-3482502-5g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91% | 5g |
$3520.0 | 2023-09-03 | |
1PlusChem | 1P028G1J-1g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91% | 1g |
$1563.00 | 2023-12-22 | |
Enamine | EN300-3482502-1g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91% | 1g |
$1214.0 | 2023-09-03 | |
1PlusChem | 1P028G1J-10g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91% | 10g |
$6515.00 | 2023-12-22 | |
Enamine | EN300-3482502-0.1g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91.0% | 0.1g |
$420.0 | 2025-03-18 | |
Enamine | EN300-3482502-0.5g |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine |
1344378-66-0 | 91.0% | 0.5g |
$947.0 | 2025-03-18 |
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazineに関する追加情報
Professional Introduction to Compound with CAS No. 1344378-66-0 and Product Name: 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine
The compound with the CAS number 1344378-66-0 and the product name 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a propargyl group and a trimethylpiperazine backbone imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds that exhibit a wide range of therapeutic effects. Among these, 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine stands out due to its ability to modulate various biological pathways. The propargyl moiety (-C≡CCH₃) introduces a site for further functionalization, enabling chemists to design derivatives with enhanced pharmacological properties. This flexibility has been exploited in the synthesis of potential drug candidates targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
One of the most compelling aspects of 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to develop analogs that exhibit improved solubility, bioavailability, and target specificity. For instance, studies have shown that derivatives of this compound can interact with specific receptors in the central nervous system, suggesting potential applications in the treatment of depression and anxiety disorders. The trimethylpiperazine core is particularly noteworthy for its role in enhancing receptor binding affinity and reducing off-target effects.
The chemical synthesis of 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine involves multi-step reactions that require precise control over reaction conditions. The propargyl group can undergo various transformations, including cycloadditions, cross-coupling reactions, and nucleophilic substitutions, which are essential for constructing complex molecular architectures. Recent advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales. These advancements have not only facilitated further research but also opened new avenues for drug discovery.
From a pharmacological perspective, 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine has demonstrated promising results in preclinical studies. Its ability to modulate neurotransmitter systems has led to investigations into its potential as an anxiolytic and antidepressant agent. Additionally, the compound's interaction with enzymes and ion channels has sparked interest in its role as a potential therapeutic for neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique combination of structural features makes it an attractive candidate for further clinical development.
The use of computational modeling has played a crucial role in understanding the biological activity of 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how the compound interacts with biological targets at the molecular level. These computational studies have not only aided in the design of more effective derivatives but also helped predict potential side effects and metabolic pathways. Such integrative approaches are becoming increasingly important in modern drug discovery pipelines.
In conclusion,4-(but-3-yn-1-yll)-1,2,2-trimethylpi perazine (CAS No. 1344378660) represents a significant advancement in medicinal chemistry with broad implications for therapeutic applications. Its unique structural features and versatile reactivity make it a valuable scaffold for developing novel drug candidates. As research continues to uncover new biological functions and synthetic strategies,this compound is poised to play an important role in addressing some of the most pressing challenges in human health.
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